molecular formula C18H20BrNO3S B11682197 Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate

Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate

Cat. No.: B11682197
M. Wt: 410.3 g/mol
InChI Key: PXLRWGAOCAVSIB-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, thiophene derivatives have been shown to inhibit enzymes involved in inflammatory processes and to modulate the activity of ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20BrNO3S

Molecular Weight

410.3 g/mol

IUPAC Name

ethyl 2-[(4-bromobenzoyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate

InChI

InChI=1S/C18H20BrNO3S/c1-4-23-18(22)15-13(9-11(2)3)10-24-17(15)20-16(21)12-5-7-14(19)8-6-12/h5-8,10-11H,4,9H2,1-3H3,(H,20,21)

InChI Key

PXLRWGAOCAVSIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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